Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) is a cyclic peptide composed of six amino acid residues. Its molecular formula is with a molar mass of 883.02 g/mol. This compound is designed to explore various biological activities and therapeutic potentials, particularly in modulating neuropeptide functions and influencing hormonal release. The cyclic structure enhances stability and bioavailability compared to linear peptides, which are often subject to rapid degradation in biological environments.
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) falls under the category of cyclic peptides, which are characterized by a closed-loop structure formed by the linkage of amino acids. This specific compound is notable for incorporating D-amino acids, which contribute to its stability against enzymatic degradation and potentially improve interactions with biological targets .
The synthesis of cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) typically employs solid-phase peptide synthesis (SPPS). This method begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of the remaining amino acids. Each amino acid is protected by temporary protecting groups to prevent unwanted side reactions during the assembly process.
The molecular structure of cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) features a cyclic arrangement that enhances its stability. The incorporation of D-amino acids provides unique structural characteristics that differentiate it from other cyclic peptides.
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) involves its interaction with neuropeptide systems and hormonal pathways. The cyclic structure allows for enhanced receptor binding affinity, potentially influencing the secretion of hormones such as growth hormone and insulin. This modulation suggests applications in managing metabolic disorders and endocrine functions .
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) exhibits several notable physical properties:
Key chemical properties include:
Relevant data includes:
Cyclo(D-tryptophan-lysine-threonine-phenylalanine-proline-tyrosine) has significant scientific uses, particularly in:
Cyclic peptides represent a strategic evolution in pharmaceutical development, bridging the gap between small molecules and biologics. Their constrained structures confer exceptional target specificity while retaining synthetic accessibility. The discovery of naturally occurring cyclic peptides like cyclosporine provided foundational insights into their unique pharmacokinetic properties, spurring rational design efforts. Cyclo(D-Trp-Lys-Thr-Phe-Pro-Tyr) exemplifies this progression as a synthetically engineered analog inspired by somatostatin’s biological activity . Its design incorporates strategic modifications—notably the D-tryptophan residue—to enhance metabolic stability while preserving affinity for peptide hormone receptors [2] [7]. This compound (Chemical Formula: C₄₄H₅₄N₈O₈; Molecular Weight: 822.9 g/mol) embodies key milestones in cyclic peptide optimization, including:
Table 1: Fundamental Characteristics of Cyclo(D-Trp-Lys-Thr-Phe-Pro-Tyr)
Property | Value | Significance |
---|---|---|
IUPAC Name | (3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-6-[(1R)-1-hydroxyethyl]-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone | Defines stereochemical configuration [2] |
Molecular Weight | 822.9 g/mol | Impacts membrane permeability & bioavailability |
Hydrogen Bond Donors | 9 | Influences solubility & target interactions |
Hydrogen Bond Acceptors | 9 | Affects desolvation energy during binding [2] |
PubChem CID | 70692642 | Unique public compound identifier |
This cyclic peptide demonstrates significant potential for engaging challenging biological targets, particularly G-protein-coupled receptors (GPCRs) and protein-protein interaction interfaces considered "undruggable" by small molecules. Its structural architecture enables high-affinity binding to somatostatin receptor subtypes implicated in endocrine regulation. Research reveals potent antisecretory effects in colonic mucosa, where it reduces short-circuit current with an EC₅₀ comparable to somatostatin-14 (15.0 nM) [4]. Key targeting mechanisms include:
Table 2: Comparative Bioactivity of Somatostatin-Inspired Cyclic Peptides
Peptide Sequence | Target Receptor | Functional Activity | Potency (EC₅₀) |
---|---|---|---|
Cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | SSTR subtypes | Antisecretory in colon mucosa | ~15 nM [4] |
Cyclo(Pro-Tyr-D-Trp-Lys-Thr-Phe) | SSTR subtypes | Antisecretory activity | Comparable to SS-14 |
Somatostatin-14 | Broad SSTR spectrum | Gold standard antisecretory peptide | 15.0 nM [4] |
Cyclo(7-aminoheptanoyl-Phe-D-Trp-Lys-Thr[Bzl]) | Putative antagonist | No significant agonist/antagonist activity | Inactive [4] |
The strategic design of cyclo(D-Trp-Lys-Thr-Phe-Pro-Tyr) delivers distinctive pharmacological advantages across three dimensions:
Table 3: Pharmacological Property Comparison Across Therapeutic Modalities
Property | Cyclo(D-Trp-Lys-Thr-Phe-Pro-Tyr) | Linear Peptides | Small Molecules |
---|---|---|---|
Molecular Weight | 822.9 g/mol | Variable (often >1000 g/mol) | Typically <500 g/mol |
Target Affinity (Kd) | Nanomolar range | Micromolar-nanomolar | Micromolar-nanomolar |
Proteolytic Stability | High (D-amino acids + cyclization) | Low | Not applicable |
PPI Inhibition | Effective | Moderate | Limited |
Synthetic Accessibility | Solid-phase synthesis + cyclization | Straightforward | Highly optimized |
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6